3-(4-Sulfamoyl-phenylcarbamoyl)-acrylic acid ethyl ester
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Overview
Description
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are known for their broad applications in organic synthesis, most notably the Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported. This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally . Phenylboronic acid has high solubility in ether and ketones .Scientific Research Applications
- Carbamoyl chlorides , including ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE, serve as valuable synthons in pharmaceutical synthesis. They participate in transition metal-catalyzed reactions, enabling the construction of amide-containing molecules and heterocycles .
Pharmaceutical Synthesis
These applications highlight the versatility and significance of ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE in scientific research. Its unique reactivity and structural features make it a valuable tool for advancing various fields of study . If you’d like further details or explore additional applications, feel free to ask! 😊
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-8H,2H2,1H3,(H,14,15)(H2,13,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLLBQSBNCEBB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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